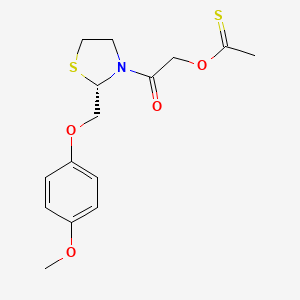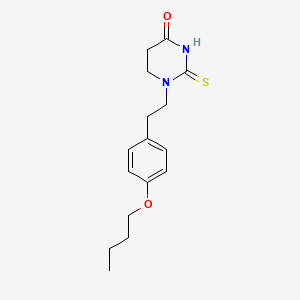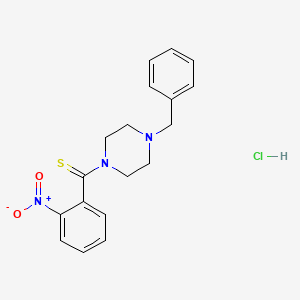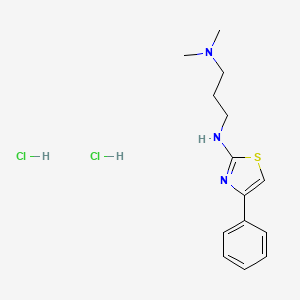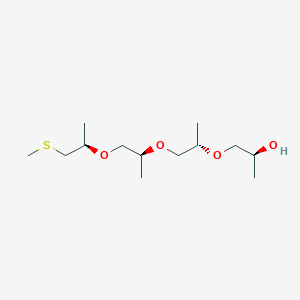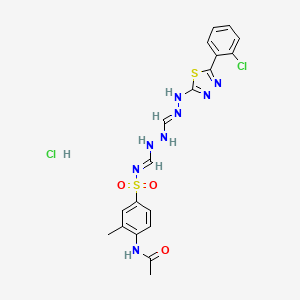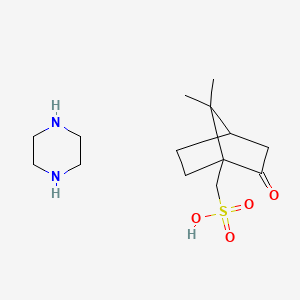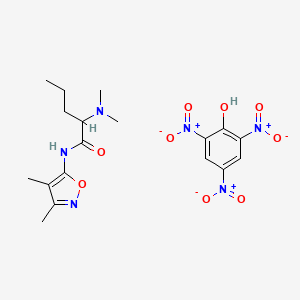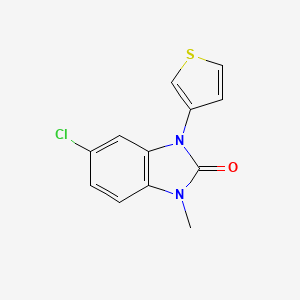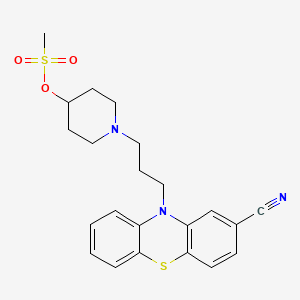
Phosphinic acid, dibutyl-, o-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphosphinic acid o-nitrophenyl ester is an organophosphorus compound that features both ester and phosphinic acid functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the o-nitrophenyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutylphosphinic acid o-nitrophenyl ester typically involves the esterification of dibutylphosphinic acid with o-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of dibutylphosphinic acid o-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylphosphinic acid o-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dibutylphosphinic acid and o-nitrophenol.
Substitution: The o-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
Dibutylphosphinic acid o-nitrophenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dibutylphosphinic acid o-nitrophenyl ester involves the formation of an acyl-enzyme intermediate during enzymatic reactions. The o-nitrophenyl group acts as a leaving group, facilitating the transfer of the acyl group to the enzyme’s active site . This process is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutylphosphinic acid m-nitrophenyl ester
- Dibutylphosphinic acid p-nitrophenyl ester
- Dibutylphosphinic acid 2,4-dinitrophenyl ester
Uniqueness
Dibutylphosphinic acid o-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reaction pathways compared to its m- and p-nitrophenyl counterparts .
Propiedades
Número CAS |
96652-46-9 |
|---|---|
Fórmula molecular |
C14H22NO4P |
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
1-dibutylphosphoryloxy-2-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-10-8-7-9-13(14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
RHAYETSJRBXVME-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


